1-(Morpholin-4-yl)-2-nitroethen-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

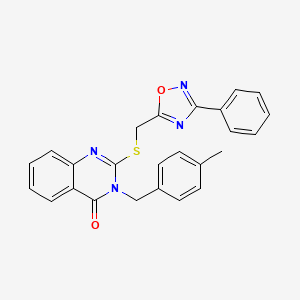

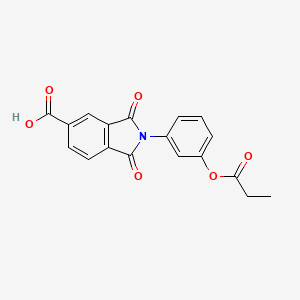

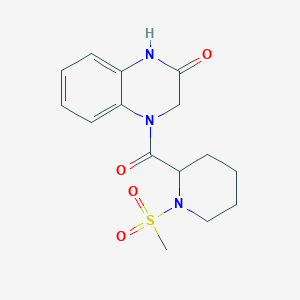

The compound “1-(Morpholin-4-yl)-2-nitroethen-1-amine” contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The nitroethenyl group could potentially be involved in various chemical reactions, particularly reductions and nucleophilic additions.

Molecular Structure Analysis

The molecular structure of “1-(Morpholin-4-yl)-2-nitroethen-1-amine” would consist of a morpholine ring attached to a nitroethenyl group via a single bond. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitroethenyl group consists of a carbon-carbon double bond with a nitro group (-NO2) attached to one of the carbons.Chemical Reactions Analysis

The nitro group in “1-(Morpholin-4-yl)-2-nitroethen-1-amine” could potentially undergo reduction reactions to form amines . Additionally, the carbon-carbon double bond could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Morpholin-4-yl)-2-nitroethen-1-amine” would depend on its molecular structure. For instance, the presence of the polar nitro group and the ether group in the morpholine ring could potentially increase the compound’s solubility in polar solvents .科学的研究の応用

Complex Formation Studies

- The compound forms a stable complex with carbon tetrachloride in the crystal phase, as demonstrated by X-ray structural study. This interaction showcases van der Waals character, indicating potential applications in crystallography and molecular modeling (Khrustalev et al., 1998).

Nitrosation Mechanism Investigations 2. Research on the nitrosation of various thiols and morpholine by oxygenated •NO solutions at physiological pH helps in understanding the nitrosation process, relevant in biochemistry and pharmacology (Goldstein & Czapski, 1996).

Chemical Reaction Pathways 3. Interaction with alicyclic amines either results in nucleophilic addition or deprotonation, determined by the amine's basicity. This has implications in organic synthesis and reaction mechanism studies (Efremova et al., 2013).

Kinetic Studies in Organic Chemistry 4. Kinetic studies of reactions with alicyclic amines provide insights into reaction rates and mechanisms, essential for chemical synthesis and pharmaceutical research (Castro et al., 2001).

Environmental and Health Impact Studies 5. Investigation into nitrosamine formation from morpholine explores environmental and health effects, especially relevant in CO₂ capture processes and industrial safety (Chandan et al., 2013).

Antibacterial Activity 6. Synthesis of oxazepine compounds from morpholine and their evaluation for antibacterial activity contribute to medicinal chemistry and drug development (Ahmed & Al-hashimi, 2016).

Drug Metabolism Studies 7. [14 C]-labelled morpholine derivatives for trace amine-associate receptor 1 agonists are used in preclinical drug metabolism studies, indicating its role in pharmacokinetics and pharmaceutical research (Edelmann et al., 2016).

作用機序

特性

IUPAC Name |

(E)-1-morpholin-4-yl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOXJAUDNZQRA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=C[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=C/[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-2-nitroethen-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)

![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)